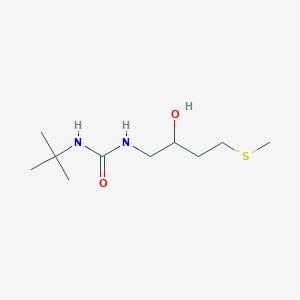![molecular formula C21H18ClN5OS B2424889 2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one CAS No. 443356-05-6](/img/structure/B2424889.png)
2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-anilinopyrimidines, which are structurally related to the compound , were synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-4-one core, a 4,6-dimethylpyrimidin-2-yl group, and a 3-chlorophenylmethylsulfanyl group.Chemical Reactions Analysis
The compound can be synthesized through aromatic nucleophilic substitution reactions. The substituents have a significant impact on the course and efficiency of the reaction .科学的研究の応用
Chemical Structure and Synthesis
- The interaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide leads to the formation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one, a key component in the synthesis of 2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one (Shestakov et al., 2011).
Pharmaceutical Applications
- Anti-inflammatory Activity : Quinazolin-4-one derivatives, including the mentioned compound, have exhibited anti-inflammatory properties (Kumar & Rajput, 2009).
- Immunotropic Activity : Some quinazolin-4-one derivatives have shown immunomodulatory effects, potentially useful for correcting immunosuppression (Tsibizova et al., 2021).
- Antimicrobial Potential : Quinazolin-4-one derivatives have demonstrated antimicrobial activity, suggesting their potential as novel antimicrobial agents (Kapoor et al., 2017).
Chemical Modifications and Derivatives
- Novel derivatives of quinazolin-4-one have been synthesized for various pharmacological studies, indicating the versatility of the compound in drug development (Al-Salahi & Geffken, 2011).
Therapeutic Research
- Antitubercular Activity : Derivatives of quinazolin-4-one have been explored for their potential antitubercular properties (Pattan et al., 2006).
- Anticancer Potential : Some quinazolin-4-one derivatives have shown promising anticancer activity, underscoring their therapeutic potential in oncology (Hafez et al., 2016).
Molecular Interaction and Bioavailability
- Research on quinazolin-4-one derivatives has included their interaction with biological receptors, offering insights into their bioavailability and therapeutic mechanisms (Yokoyama et al., 2009).
Structural and Molecular Studies
- Studies have also focused on understanding the molecular structure and reactivity of quinazolin-4-one derivatives, which is crucial for their application in drug design and development (Chenard et al., 2001).
将来の方向性
The future directions for this compound could involve further exploration of its potential bioactivity, as suggested by the reported bioactivity of related 2-anilinopyrimidine derivatives . Additionally, the use of microwave conditions for the synthesis of these compounds could be further optimized and explored .
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-10-14(2)24-20(23-13)26-27-19(28)17-8-3-4-9-18(17)25-21(27)29-12-15-6-5-7-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHFQKOLNHGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

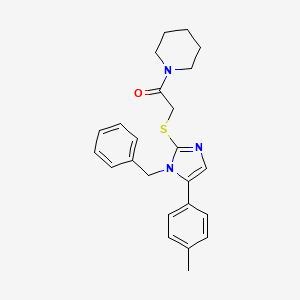
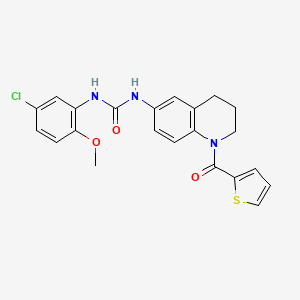

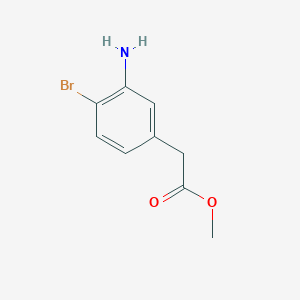
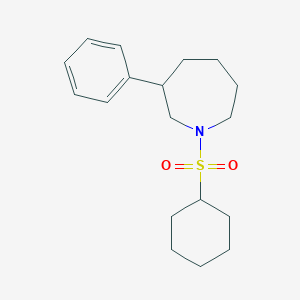
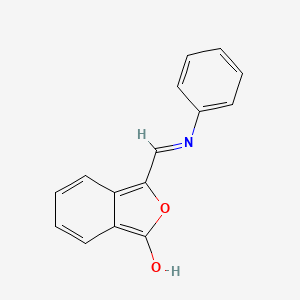
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2424817.png)


![1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2424823.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2424825.png)
